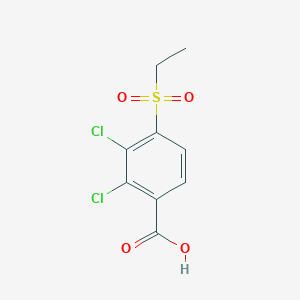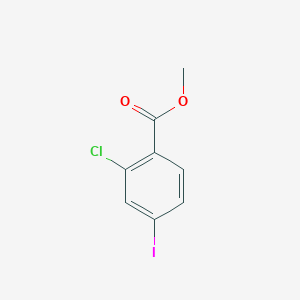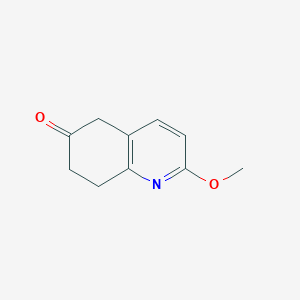
2-Methoxy-7,8-dihydroquinolin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-7,8-dihydroquinolin-6(5H)-one is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is intended for research use only and not for human or veterinary use.
Synthesis Analysis
The synthesis of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one involves a four-step process . The key step is the use of Mannich salts derived from acetophenones as a Michael acceptor in the reaction with cyclohexane-1,4-dione monoethylene acetal to give 1,5-dicarbonyl compounds . These compounds are then treated with ammonium acetate to produce 7,8-dihydroquinolin-6(5H)-ones .Molecular Structure Analysis
The molecular structure of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one is represented by the formula C10H11NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-7,8-dihydroquinolin-6(5H)-one include a melting point of 49-50 °C and a boiling point of 310.9±42.0 °C .Aplicaciones Científicas De Investigación
Antioxidant Applications
Ethoxyquin and its analogues, including methoxyquinolines, have been explored for their antioxidant efficacy, particularly in the preservation of polyunsaturated fatty acids in fish meal against spontaneous combustion. Studies indicate that specific analogues like hydroquin (1,2-dihydro-2,2,4-trimethylquinoline) can compete with ethoxyquin in both efficacy and price, showcasing the potential of quinoline derivatives in food preservation and antioxidant applications (de Koning, 2002).
Antimalarial and Antimicrobial Properties
The metabolic pathways and the antimalarial efficacy of 8-aminoquinoline derivatives have been extensively reviewed. These compounds, similar in structural motifs to 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, show promise in treating malaria, highlighting the potential antimicrobial and antimalarial applications of quinoline derivatives (Strother et al., 1981).
Neuroprotective and Antidepressant Effects
Research into 8-hydroxyquinolines, which share a similar heterocyclic structure with 2-Methoxy-7,8-dihydroquinolin-6(5H)-one, suggests significant biological activities including neuroprotective and potential antidepressant effects. These compounds have been synthesized for targeting various therapeutic applications, including neurodegenerative disorders (Gupta et al., 2021).
Biomedical Applications
The phosphorus-containing polymers, specifically mentioning 2-methacryloyloxyethyl phosphorylcholine (MPC), indicate the significance of modifying quinoline derivatives for biomedical applications. Such modifications can lead to improved biocompatibility, hemocompatibility, and resistance to protein adsorption, essential for medical devices and implants (Monge et al., 2011).
Environmental Remediation
Studies on enzymatic degradation of organic pollutants highlight the role of redox mediators and enzymes in transforming recalcitrant compounds. Quinoline derivatives could potentially serve as substrates or mediators in such processes, suggesting applications in environmental science and pollution remediation (Husain & Husain, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-methoxy-7,8-dihydro-5H-quinolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2,5H,3-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJSQCTECOTCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)CC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434094 |
Source


|
| Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-7,8-dihydroquinolin-6(5H)-one | |
CAS RN |
120686-09-1 |
Source


|
| Record name | 7,8-Dihydro-2-methoxy-6(5H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-7,8-dihydro-5H-quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

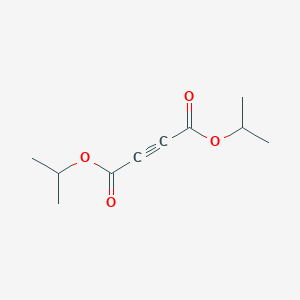

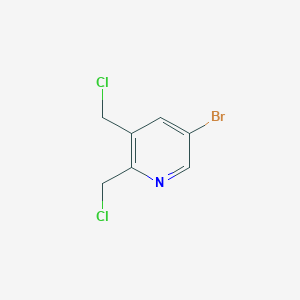
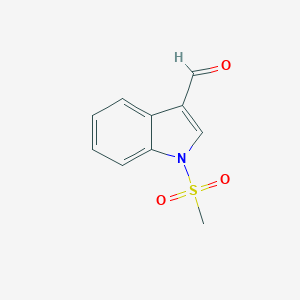
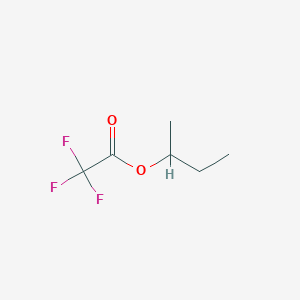
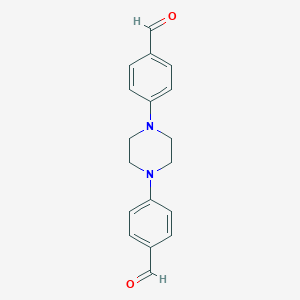
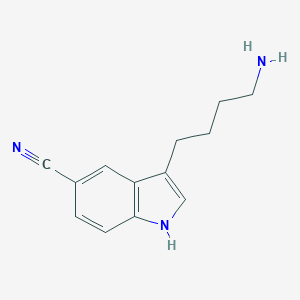
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
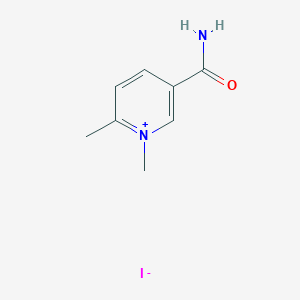
![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
